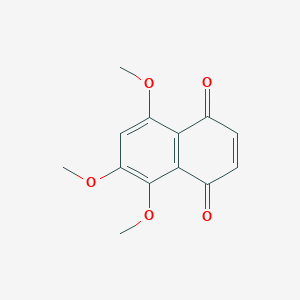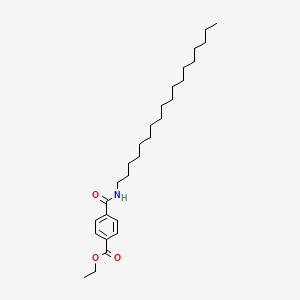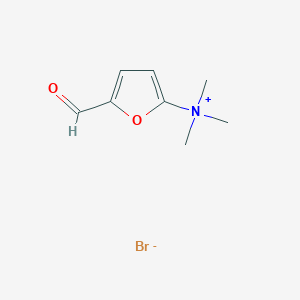![molecular formula C14H10ClF3N2O2 B14416236 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide CAS No. 86009-57-6](/img/structure/B14416236.png)
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of amino, chloro, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amino group.
Halogenation: Introduction of the chloro group.
Coupling Reaction: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: For the reduction step.
Halogen Exchange Reactions: To introduce the chloro group.
Solvent Selection: Use of appropriate solvents to facilitate reactions and purifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents (e.g., N-bromosuccinimide) for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. These interactions may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
Pathway Involvement: Participation in metabolic or signaling pathways, affecting various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chlorobenzotrifluoride: A related compound with similar functional groups but different structural arrangement.
4-Chloro-2-(trifluoromethyl)aniline: Another compound with a trifluoromethyl group and chloro substitution.
Uniqueness
2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
| 86009-57-6 | |
Formule moléculaire |
C14H10ClF3N2O2 |
Poids moléculaire |
330.69 g/mol |
Nom IUPAC |
2-amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C14H10ClF3N2O2/c15-10-5-7(14(16,17)18)1-4-12(10)22-8-2-3-11(19)9(6-8)13(20)21/h1-6H,19H2,(H2,20,21) |
Clé InChI |
VGDKETOALNAOJR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)

![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/no-structure.png)
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)




![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)


